N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions One common method includes the condensation of 4-chloroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the imidazo[1,2-a]pyrazine core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine
- N-(4-methylphenyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-amine
- N-(4-bromophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine
Uniqueness
N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to the specific combination of substituents on the imidazo[1,2-a]pyrazine core. This unique structure can lead to distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C19H15ClN4 |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C19H15ClN4/c1-13-2-4-14(5-3-13)18-19(22-16-8-6-15(20)7-9-16)24-11-10-21-12-17(24)23-18/h2-12,22H,1H3 |
InChI Key |
LBXKJYCFTMKWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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